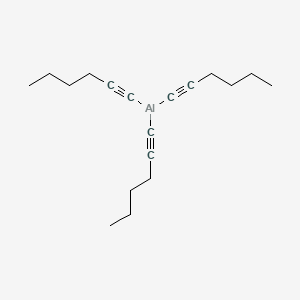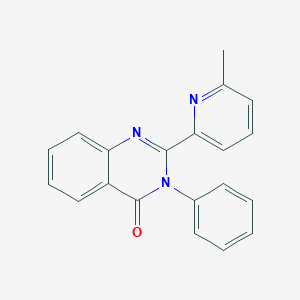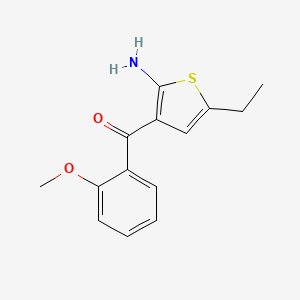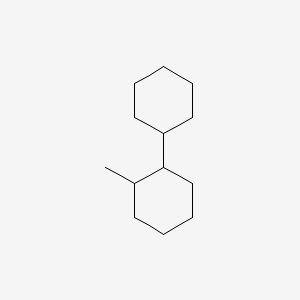![molecular formula C8H14O B14668859 6-Methylbicyclo[4.1.0]heptan-1-ol CAS No. 50338-56-2](/img/structure/B14668859.png)
6-Methylbicyclo[4.1.0]heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylbicyclo[410]heptan-1-ol is an organic compound with the molecular formula C8H14O It is a bicyclic alcohol, characterized by a bicyclo[410]heptane ring system with a methyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbicyclo[4.1.0]heptan-1-ol typically involves the cyclization of suitable precursors. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum(II) or gold(I) . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Methylbicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Formation of 6-Methylbicyclo[4.1.0]heptan-2-one.
Reduction: Formation of 6-Methylbicyclo[4.1.0]heptane.
Substitution: Formation of 6-Methylbicyclo[4.1.0]heptan-1-chloride or 6-Methylbicyclo[4.1.0]heptan-1-bromide.
Scientific Research Applications
6-Methylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Methylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
- 6-Methylbicyclo[4.1.0]heptan-2-ol
- 6-Methylbicyclo[4.1.0]heptan-2-one
- 7-Oxabicyclo[4.1.0]heptan-2-one
Uniqueness: 6-Methylbicyclo[4.1.0]heptan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
50338-56-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylbicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7,9)6-7/h9H,2-6H2,1H3 |
InChI Key |
DJZZWSRQZDNJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


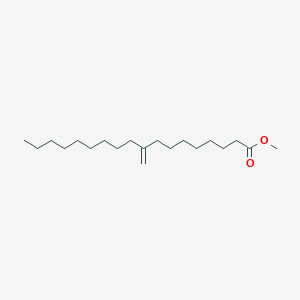
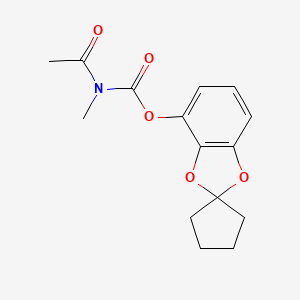
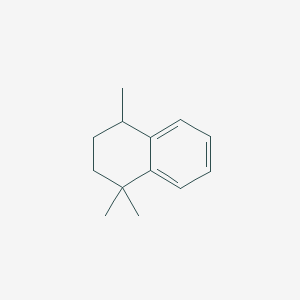
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
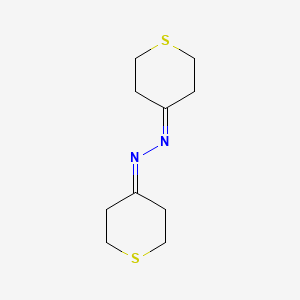
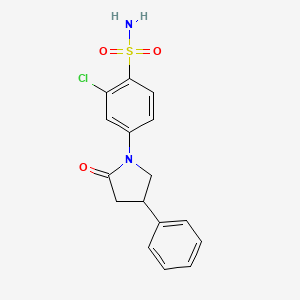
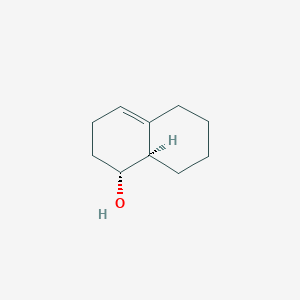
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
